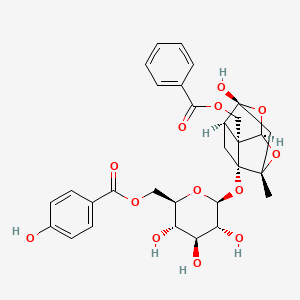

mudanpioside C

Descripción

Contextual Significance of Natural Products in Biomedical Research

Natural products, the vast array of chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of biomedical research and drug discovery. scielo.bropenaccessjournals.com These compounds, sourced from plants, microorganisms, and animals, exhibit immense structural and chemical diversity, often unmatched by synthetic chemical libraries. scielo.brscirp.org This diversity allows them to interact with a wide range of biological targets, modulating processes like enzyme activity, receptor signaling, and cell regulation. sigmaaldrich.com Consequently, natural products are an indispensable resource for identifying new therapeutic agents, providing lead compounds for drug development, and serving as tools to unravel complex biological pathways. scirp.orgsigmaaldrich.com

Approximately one-third of the best-selling drugs worldwide are natural products or their derivatives, with about 35% of all medicines originating directly or indirectly from them. scielo.br They have been particularly crucial in the development of anticancer and antibiotic drugs. scielo.br The unique properties and pharmacophores found in natural products have consistently led to successful drug development, especially for infectious diseases and oncology. acs.org Inspired by traditional medicine systems, such as Traditional Chinese Medicine (TCM), modern research continues to explore this vast reservoir of compounds for novel solutions to complex health challenges. sigmaaldrich.com

Origins from Paeonia suffruticosa (Cortex Moutan) and Traditional Medicinal Relevance

Mudanpioside C is a bioactive monoterpene glycoside derived from the root bark of the tree peony, Paeonia suffruticosa Andrews. biosynth.comacs.org The dried root bark, known as Cortex Moutan or "Mudanpi" in Chinese, is a significant crude drug in Traditional Chinese Medicine (TCM) and is also used in Japan and Korea. mdpi.comnih.gov For thousands of years, Cortex Moutan has been utilized in TCM to treat a variety of conditions. mdpi.comnih.gov

Traditional applications include treatments for cardiovascular diseases, issues related to blood stasis or extravasated blood, and various female genital disorders. mdpi.comnih.gov It has also been traditionally administered to address fever and improve blood circulation. nih.govnih.gov The plant itself, Paeonia suffruticosa, is renowned for both its medicinal and ornamental value; its flower is a symbol of elegance and prosperity in Chinese culture. mdpi.com The long-standing use of Cortex Moutan in traditional remedies has prompted extensive modern phytochemical and pharmacological studies to identify its active constituents and validate its therapeutic claims. mdpi.comnih.gov

Overview of Monoterpene Glycosides as a Class of Bioactive Compounds

This compound belongs to the monoterpene glycosides, a major class of secondary metabolites found in Paeonia suffruticosa. mdpi.comnih.gov This class of compounds is a significant focus of phytochemical investigation due to their wide range of biological activities. mdpi.comresearchgate.net Monoterpene glycosides from Paeonia species are often characterized by a distinctive "cage-like" pinane (B1207555) skeleton, which can be modified with various substituents and sugar moieties, leading to a rich diversity of structures. researchgate.netmdpi.com

These compounds are key bioactive components of Cortex Moutan. nih.govnih.gov Research has demonstrated that monoterpene glycosides possess numerous pharmacological properties, including anti-inflammatory, antioxidant, antitumor, neuroprotective, and cardiovascular-protective effects. mdpi.comnih.gov Other prominent monoterpene glycosides isolated from Paeonia species include paeoniflorin (B1679553) and albiflorin, which have been extensively studied for their neuroprotective, anti-inflammatory, and analgesic effects. researchgate.net The structural variety within this class continues to make them a promising source for discovering new bioactive agents. mdpi.comnih.gov

Rationale for Investigating this compound: Current Research Landscape and Unexplored Avenues

The rationale for investigating this compound stems from its presence in a medicinally important plant and its classification within a known bioactive compound class. As a constituent of Cortex Moutan, it is part of a complex mixture of compounds that contribute to the plant's traditional therapeutic effects. nih.gov Modern research aims to isolate and characterize individual components like this compound to understand their specific contributions and mechanisms of action.

Recent studies have begun to uncover the specific bioactivities of this compound, highlighting its potential. For instance, a 2024 study identified this compound as the most effective inhibitor of protein disulfide isomerase (PDI) among two similar compounds found in Cortex Moutan, demonstrating significant antithrombotic activity in preclinical models. acs.org This finding presents a promising avenue for developing new therapies targeting thrombosis. acs.org Another study identified this compound as one of seven potential inhibitors of the nuclear factor-κB (NF-κB) signaling pathway, a key mediator of inflammation. nih.gov This was the first report of its kind for this compound, suggesting its role in the anti-inflammatory effects of Cortex Moutan. nih.gov

Despite these promising findings, the research on this compound is still in its early stages. It remains a subject of ongoing investigation to fully understand its various biochemical pathways and molecular targets. biosynth.com Further studies are necessary to explore its full therapeutic potential, representing a promising and yet partially unexplored avenue in the field of natural product-based drug discovery. biosynth.comacs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 172760-03-1 | biosynth.comchemsrc.comglpbio.comnih.gov |

| Molecular Formula | C30H32O13 | chemsrc.comglpbio.comnih.govnaturalproducts.net |

| Molecular Weight | 600.57 g/mol | chemsrc.comglpbio.comnih.gov |

| Class | Monoterpene Glycoside | biosynth.comnaturalproducts.netmedchemexpress.com |

| Appearance | Colorless syrup (isolated) | scispace.com |

| Solubility | Soluble in appropriate solvents; specific data limited. | glpbio.com |

| Boiling Point | 789.1±60.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.6±0.1 g/cm3 | chemsrc.com |

Table 2: Selected Research Findings on Bioactive Compounds from Paeonia suffruticosa

| Compound | Compound Class | Investigated Bioactivity | Research Summary | Source |

|---|---|---|---|---|

| This compound | Monoterpene Glycoside | Antithrombotic | Identified as a potent inhibitor of protein disulfide isomerase (PDI), suppressing collagen-induced platelet aggregation and inhibiting thrombus formation in mice. | acs.org |

| This compound | Monoterpene Glycoside | Anti-inflammatory | Screened as a potential inhibitor of NF-κB activation, a key pathway in inflammation. | nih.gov |

| Mudanpioside H | Monoterpene Glycoside | Antibacterial | Showed moderate, broad-spectrum antibacterial activity against various pathogenic microorganisms. | koreascience.krnih.gov |

| Galloyl-oxypaeoniflorin | Monoterpene Glycoside | Antibacterial | Demonstrated moderate antibacterial activity against eighteen pathogenic microorganisms. | koreascience.krnih.gov |

| Paeonol | Phenol | Anti-inflammatory | Identified as a potential inhibitor of NF-κB activation. | nih.gov |

| Oxypaeoniflorin | Monoterpene Glycoside | Anti-inflammatory | Identified as a potential inhibitor of NF-κB activation. | nih.gov |

| Benzoyloxypaeoniflorin | Monoterpene Glycoside | Anti-inflammatory | First reported as an inhibitor of NF-κB activation in a 2019 study. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMTLNPCAHHGP-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Strategies for Mudanpioside C

Methodologies for Detection and Quantification in Complex Biological and Botanical Matrices

The analysis of mudanpioside C is often challenging due to the complexity of the matrices in which it is found, such as herbal extracts and biological fluids. These matrices contain a multitude of other compounds that can interfere with the analysis. Therefore, highly selective and sensitive analytical methods are required.

High-Performance Liquid Chromatography (HPLC)-Based Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of phytochemical analysis, providing robust and reliable quantification.

HPLC coupled with a Diode Array Detector (DAD) is a widely used method for the quantification of this compound in herbal preparations. This technique leverages the compound's ability to absorb ultraviolet (UV) light. A key advantage of DAD is its ability to acquire UV spectra for each peak, which aids in peak identification and purity assessment.

In a validated HPLC-DAD method for the analysis of monoterpene glycosides in Guizhi-Fuling-Wan, this compound was effectively quantified. The detection wavelength for this compound was set at 254 nm, which provides adequate sensitivity for its detection amidst other co-eluting compounds. The validation of such methods typically includes assessments of linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.

Table 1: HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Detection Wavelength | 254 nm |

| Typical Column | C18 reverse-phase |

| Common Mobile Phases | Acetonitrile-water or Methanol-water gradients |

| Validation Parameters | Linearity, Precision, Accuracy, Specificity, Robustness |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

For the analysis of this compound, UHPLC is often coupled with mass spectrometry, but UHPLC-DAD systems also provide enhanced separation efficiency. A study analyzing a methanol (B129727) extract of Paeonia suffruticosa utilized a UPLC system with a BEH C18 column (2.1 × 100 mm) to achieve separation. The elution was performed with a gradient of mobile phase A (ultrapure water + 0.1% formic acid) and mobile phase B (100% methanol + 0.1% formic acid). The flow rate was maintained at 0.2 ml/min with the column temperature at 35°C nih.gov. These conditions allow for sharp peaks and excellent separation from other structurally related compounds.

Mass Spectrometry (MS) Coupled Techniques

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of this compound, offering unparalleled sensitivity and selectivity, which is particularly advantageous for its detection in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high selectivity and sensitivity. This technique involves the separation of the analyte by LC, followed by ionization and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process significantly reduces background noise and enhances specificity.

While a specific LC-MS/MS method for this compound is not detailed in the provided search results, a typical method would involve protein precipitation of the plasma or serum sample, followed by injection onto a C18 column. An internal standard, a structurally similar molecule, would be added to the sample prior to processing to correct for matrix effects and variations in instrument response. The mass spectrometer would be optimized to detect the specific precursor-to-product ion transition for this compound. The validation of such a method is critical and would include the evaluation of linearity, precision, accuracy, matrix effect, and recovery to ensure its reliability for pharmacokinetic studies.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements, enabling the determination of the elemental composition of an analyte. When coupled with LC (LC-Q-TOF-MS), it is a powerful tool for both the identification and quantification of compounds in complex mixtures.

Several studies have successfully employed UHPLC-Q-TOF-MS for the identification of this compound in extracts of Paeonia species. In one such study, a UPLC system was coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source. The analysis of a fraction containing this compound revealed its molecular formula to be C30H32O13 with a theoretical m/z of 599.1771 in negative ion mode nih.gov. The high mass accuracy of Q-TOF-MS allows for confident identification of the compound. Furthermore, the MS/MS capabilities of Q-TOF instruments provide valuable structural information through the analysis of fragmentation patterns. For instance, in the MS/MS spectrum of this compound, characteristic fragment ions can be observed, aiding in its structural confirmation.

Table 2: UPLC-Q-TOF-MS Parameters for this compound Identification nih.gov

| Parameter | Value |

|---|---|

| Chromatography System | ACQUITY UPLC I-Class |

| Column | BEH C18 (2.1 × 100 mm) |

| Flow Rate | 0.2 ml/min |

| Column Temperature | 35°C |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 100°C |

| Desolvation Temperature | 250°C |

| Cone Gas Flow | 10 L/h |

| Desolvation Gas Flow | 600 L/h |

| Acquisition Mode | MSE |

| m/z Range | 100–1,000 |

The use of UPLC-Q-TOF-MS has also been instrumental in screening for potential bioactive compounds in herbal extracts. For example, this technique was used to identify potential NF-κB inhibitors from Moutan Cortex, with this compound being among the compounds identified.

Integrated Bioactivity Screening and Chemical Profiling

Integrated approaches that directly link the chemical profile of an extract to its biological activity are invaluable for accelerating the discovery of active compounds. These methods bypass the laborious process of traditional bioassay-guided fractionation by providing a more direct route to identifying molecules of interest within a complex mixture.

Ligand-Fishing Approaches for Target Identification

Ligand-fishing is a powerful affinity-based screening technique used to selectively isolate and identify potential bioactive compounds that bind to a specific biological target from a complex mixture. This approach has been successfully employed to identify the molecular target of this compound.

In a notable study, a ligand-fishing method combined with Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) was utilized to screen for inhibitors of Protein Disulfide Isomerase (PDI) from Cortex Moutan, the dried root bark of Paeonia suffruticosa. Current time information in CN.acs.orgnih.gov PDI is an enzyme involved in protein folding and has emerged as a potential target for antithrombotic agents. The results of this screening identified this compound as the most effective PDI inhibitor among the compounds present in the extract. Current time information in CN.acs.orgnih.gov Further investigation through molecular docking and mutagenesis assays revealed that this compound specifically binds to the b'-x domain of PDI. acs.org This interaction is stabilized by key amino acids within this domain, demonstrating the precision of the ligand-fishing technique in identifying not only the active compound but also its specific binding site.

Table 1: Binding Affinity and Inhibitory Concentration of this compound against PDI

| Compound | Target Protein | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |

| This compound | Protein Disulfide Isomerase (PDI) | 3.9 μM | 3.22 μM |

Bioactivity-Integrated UHPLC-Q-TOF-MS for Active Compound Screening

Bioactivity-integrated UHPLC-Q-TOF-MS is a sophisticated analytical platform that combines the high separation power of UHPLC and the sensitive, accurate mass detection of Q-TOF-MS with an online or offline bioassay. This integration allows for the rapid screening and identification of bioactive compounds in complex mixtures.

This methodology was effectively used to screen for NF-κB inhibitors from Moutan Cortex. researchgate.net The study established a bioactivity-integrated UPLC-Q/TOF system that could simultaneously provide detailed chemical profiles and corresponding bioactivity data. researchgate.net Through this method, this compound was identified as one of seven potential NF-κB inhibitors in the extract. researchgate.net This was a significant finding, as the NF-κB inhibitory activity of this compound had not been previously reported. researchgate.net The technique's ability to link a specific peak in the chromatogram directly to a biological response makes it a highly efficient tool for discovering novel activities of known compounds or for identifying entirely new bioactive molecules. The high resolution and sensitivity of Q-TOF-MS enable the accurate identification of the active compounds by providing precise mass measurements and fragmentation data. chromatographyonline.comnih.govchromatographyonline.comnih.gov

Chemometric Applications in Quality Evaluation of Botanical Sources

Chemometrics employs multivariate statistical analysis to extract meaningful information from complex chemical data, such as chromatographic fingerprints. It is an essential tool for the quality control and standardization of botanical materials, ensuring their consistency and efficacy.

The quality of Moutan Cortex, the botanical source of this compound, can vary significantly depending on the region of cultivation. nih.gov A study utilized UPLC to establish the chemical fingerprints of Moutan Cortex from different geographical sources and applied chemometric methods, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to evaluate these fingerprints. nih.gov This approach successfully identified 15 chemical markers that could differentiate the samples from various regions. nih.gov

Table 2: Identified Chemical Markers in Moutan Cortex for Quality Evaluation

| No. | Marker Compound |

| 1 | Gallic acid |

| 2 | Oxypaeoniflorin |

| 3 | Catechin |

| 4 | Methyl gallate |

| 5 | Paeonolide |

| 6 | Apiopaeonoside |

| 7 | Albiflorin |

| 8 | Paeoniflorin (B1679553) |

| 9 | Benzoic acid |

| 10 | 1,2,3,6-tetra-O-galloyl-D-glucose |

| 11 | 1,2,3,4,6-pentagalloylglucose |

| 12 | This compound |

| 13 | Benzoyloxypaeoniflorin |

| 14 | Benzoylpaeoniflorin |

| 15 | Paeonol |

Biosynthetic Pathways and Biotransformation of Mudanpioside C

General Monoterpene Glycoside Biosynthesis in Paeonia Species

Monoterpene glycoside biosynthesis in Paeonia species primarily proceeds through terpene pathways, including the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP/DXP) pathway. nih.govmdpi.compeerj.comnih.gov Both pathways are responsible for synthesizing the universal precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govmdpi.compeerj.com

In the MVA pathway, located in the cytoplasm, acetyl CoA serves as the initial substrate. nih.gov Key enzymes in this pathway include hydroxymethylglutaryl-CoA synthase (HMGCS) and phosphomevalonate kinase (PMK), which have been indicated to play important roles in the biosynthesis of paeoniflorin (B1679553), a major monoterpene glycoside in Paeonia. nih.govmdpi.com

The MEP/DXP pathway operates in the plastids, converting pyruvate (B1213749) and glyceraldehyde 3-phosphate into 1-deoxy-D-xylulose-5-phosphate and 2-C-methyl-D-erythritol 4-phosphate through enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). mdpi.compeerj.com

The second stage of monoterpene biosynthesis involves the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPS), to form the monoterpene precursor, geranyl diphosphate (GPP). nih.govnih.gov

The final stage involves the formation and post-modification of the basic monoterpene skeleton. Terpenoid synthases (TPS) catalyze the cyclization of GPP to form the monoterpenoid skeleton. nih.govnih.gov Further modifications, such as hydroxylation, oxidation, and glycosylation, are carried out by various modifying enzymes, including cytochrome P450 (CYP) enzymes and UDP-glycosyltransferases (UGTs). nih.govresearchgate.net Glycosylation, the attachment of a sugar moiety (typically glucose), is a crucial step in the formation of monoterpene glycosides and is catalyzed by UGTs. researchgate.net The attachment of acyl groups, such as benzoyl or p-hydroxybenzoyl, also contributes to the structural diversity of these compounds and involves enzymes like BAHD acyltransferases. researchgate.netmdpi.com

Predicted Pathways and Key Enzymatic Steps Relevant to Mudanpioside C Biosynthesis

While the general pathway for monoterpene glycoside biosynthesis in Paeonia is understood, the specific enzymatic steps leading directly to this compound are not yet fully elucidated. This compound is structurally related to paeoniflorin, a prominent monoterpene glycoside in Paeonia, featuring a pinane (B1207555) skeleton and glycosidic and acyloxy substituents. nih.govfrontiersin.orgmdpi.com

Based on the structure of this compound, its biosynthesis likely involves the core monoterpene pathway leading to a pinane-type skeleton, followed by specific hydroxylation, glycosylation, and acylation steps. The p-hydroxybenzoyl moiety present in this compound is likely derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine, a precursor for benzoic acid and its derivatives. mdpi.com Enzymes in the shikimate pathway, such as 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase, are potentially related to the accumulation of benzoylpaeoniflorin, a related compound. mdpi.com

The glycosylation step, attaching a glucose unit, is mediated by UGTs. nih.govresearchgate.net The specificity of certain UGTs determines which hydroxyl group is glycosylated. Similarly, specific acyltransferases are likely involved in attaching the p-hydroxybenzoyl group to the appropriate position on the monoterpene skeleton. researchgate.net

Research has identified candidate genes encoding enzymes like TPS, CYPs, UGTs, and BAHD acyltransferases that are likely involved in the biosynthesis of specific monoterpene glycosides in Paeonia. researchgate.net Further studies are needed to functionally characterize these enzymes and confirm their specific roles in the biosynthesis of this compound.

Metabolic Fate and Biotransformation in Pre-clinical Models

Information specifically on the metabolic fate and biotransformation of this compound in pre-clinical models is limited in the provided search results. However, studies on the biotransformation of related monoterpene glycosides from Paeonia, such as paeoniflorin and its derivatives, provide some insights into the potential metabolic pathways.

Studies investigating the in vivo metabolism of Paeonia components in rats have shown that sequential biotransformation processes occur, including intestinal absorption and metabolism, and hepatic metabolism. frontiersin.org Identified metabolic pathways for various compounds from Paeonia include oxidation, methylation, sulfation, and glucuronidation. frontiersin.org

While this compound has been identified as a component in studies investigating the effects of Paeonia extracts in pre-clinical models, detailed analyses of its specific metabolites or pharmacokinetic profile are not extensively reported in the search results. researchgate.netnih.govfrontiersin.org One study identified this compound as a protein disulfide isomerase inhibitor with antithrombotic activities in mice, indicating its presence and activity in an in vivo system, but did not detail its metabolic fate. nih.govresearchgate.net

Further research is needed to specifically investigate the absorption, distribution, metabolism, and excretion of this compound in pre-clinical models to fully understand its biotransformation profile. Techniques such as UPLC-Q-TOF-MS have been successfully used to identify metabolites of other compounds in biological samples from pre-clinical studies and could be applied to this compound. frontiersin.orgresearchgate.net

Molecular Pharmacology and Cellular Mechanisms of Mudanpioside C

Anti-inflammatory Modulations

Mudanpioside C demonstrates notable anti-inflammatory properties through its interaction with key signaling pathways and mediators involved in the inflammatory response. biosynth.comnih.govbiosynth.com

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.govmdpi.com The activation of the NF-κB signaling pathway is a key event in the initiation and perpetuation of inflammation. nih.gov

Research has identified this compound as a potential inhibitor of NF-κB activation. nih.gov In a study utilizing a tumor necrosis factor-α (TNF-α) induced inflammatory model in HEK 293 cells, extracts of Cortex Moutan, containing this compound, significantly inhibited the activation of NF-κB in a dose-dependent manner. nih.gov Further analysis combining ultra-performance liquid chromatography-quadrupole/time of flight-mass spectrometry (UPLC-Q/TOF-MS) with bioactivity assays successfully screened and identified this compound as one of the seven potential NF-κB inhibitors from the extract. nih.gov This was a noteworthy finding, as the NF-κB inhibitory activity of this compound was reported for the first time in this context. nih.gov The inhibition of this pathway is crucial, as its dysregulation can lead to chronic inflammatory conditions. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory effects of this compound also extend to the modulation of various inflammatory mediators. sci-hub.sesemanticscholar.org Studies have shown that compounds from Cortex Moutan, including this compound, can influence the production and activity of these mediators. biosynth.comsemanticscholar.org For instance, research on Qingwen Baidu Decoction, which contains this compound, revealed its ability to reduce the total protein content and total cells in the bronchoalveolar lavage fluid of rats with lipopolysaccharide (LPS)-induced acute lung injury. semanticscholar.org This suggests an inhibitory effect on the influx of inflammatory cells and protein leakage associated with inflammation. While direct data on this compound's effect on specific cytokines or enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS) is still emerging, its role as an NF-κB inhibitor implies a downstream effect on the expression of these pro-inflammatory molecules. nih.govmdpi.com

Antioxidant Activities and Related Cellular Protection

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.com this compound has been shown to possess antioxidant properties, contributing to cellular protection against oxidative damage. biosynth.combiosynth.commdpi.com

Antithrombotic Mechanisms

Thrombosis, the formation of a blood clot inside a blood vessel, is a major contributor to cardiovascular diseases. This compound has been identified as a potent antithrombotic agent, primarily through its inhibition of Protein Disulfide Isomerase. acs.orgnih.gov

Protein Disulfide Isomerase (PDI) Inhibition

Protein Disulfide Isomerase (PDI) is a multifunctional enzyme primarily located in the endoplasmic reticulum, where it assists in protein folding. nih.gov However, PDI is also present on the surface of platelets and endothelial cells and plays a crucial role in thrombus formation. nih.gov

Recent studies have identified this compound as a potent inhibitor of PDI. acs.orgnih.gov Using a ligand-fishing method combined with UHPLC-Q-TOF-MS analysis, this compound was isolated from Cortex Moutan and identified as the most effective PDI inhibitor among the compounds tested, with an IC50 value of 3.22 μM. acs.orgnih.gov This inhibitory activity has significant implications for its antithrombotic effects, as PDI is involved in platelet aggregation and fibrin (B1330869) generation. acs.orgnih.gov By inhibiting PDI, this compound can suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading in a dose-dependent manner. acs.orgnih.gov Importantly, administration of this compound has been shown to significantly inhibit thrombus formation in mice without disrupting normal hemostasis. acs.orgnih.gov

The inhibitory effect of this compound on PDI is highly specific. Molecular docking, site-directed mutagenesis, and MicroScale Thermophoresis (MST) assays have demonstrated that this compound specifically binds to the b'-x domain of PDI. acs.orgnih.gov The b' domain is recognized as the principal substrate-binding site of PDI. embopress.orgnih.gov The dissociation constant (Kd) for the binding of this compound to the b'-x domain was determined to be 3.9 μM, indicating a strong binding affinity. acs.orgnih.gov

Further investigation into the molecular interactions revealed that this compound interacts with key amino acid residues within the b'-x domain, namely Lysine 263 (K263), Aspartic acid 292 (D292), and Asparagine 298 (N298). acs.orgnih.gov These interactions are crucial for its potent inhibitory effect on PDI function. The specificity of this binding highlights the potential of this compound as a lead compound for the development of targeted antithrombotic therapies that act via PDI inhibition. acs.orgnih.gov

| Mechanism | Target | Key Findings | Reported Values |

| PDI Inhibition | Protein Disulfide Isomerase (PDI) | Potent inhibitor of PDI. | IC50: 3.22 μM acs.orgnih.gov |

| Specific Binding | b'-x domain of PDI | Binds specifically to the b'-x domain. | Kd: 3.9 μM acs.orgnih.gov |

| Molecular Interactions | Key amino acid residues | Interacts with K263, D292, and N298. | |

| Platelet Function | Collagen-induced platelet aggregation | Dose-dependently suppresses aggregation. |

Impact on Platelet Aggregation and Activation in Pre-clinical Models

Recent preclinical studies have highlighted the potential of this compound as an agent that can influence platelet function. Platelets play a crucial role in hemostasis and thrombosis, and their aggregation is a key event in the formation of blood clots.

Research has shown that this compound can dose-dependently inhibit collagen-induced platelet aggregation. nih.govacs.org This inhibitory effect extends to interfering with platelet activation, adhesion, and spreading, which are critical steps in the thrombotic process. nih.govacs.org The underlying mechanism for this antiplatelet activity has been linked to the inhibition of protein disulfide isomerase (PDI), an enzyme that is crucial for platelet function. nih.govacs.org Molecular docking and other experimental assays have demonstrated that this compound binds to the b'-x domain of PDI, thereby acting as a potent inhibitor. nih.govacs.org By inhibiting PDI, this compound can suppress thrombosis formation without significantly affecting normal hemostasis in animal models. nih.govacs.org

Table 1: Preclinical Findings on this compound and Platelet Aggregation

| Parameter | Observation | Mechanism of Action | Reference |

| Platelet Aggregation | Dose-dependent suppression of collagen-induced aggregation | Inhibition of Protein Disulfide Isomerase (PDI) | nih.govacs.org |

| Platelet Activation | Interference with platelet activation, adhesion, and spreading | Binding to the b'-x domain of PDI | nih.govacs.org |

| Thrombosis | Significant inhibition of thrombosis formation in mice | Potent PDI inhibition | nih.govacs.org |

Cardiovascular Regulatory Effects

This compound has been identified as a compound with potential cardiovascular regulatory effects, primarily through its action on calcium channels and related signaling pathways.

Calcium Antagonism via Voltage-Operated Ca2+ Channels (VOCCs)

Studies have identified this compound as a potential calcium antagonist. researcher.lifesci-hub.seresearchgate.netnih.gov It has been shown to effectively block voltage-operated Ca2+ channels (VOCCs), which are crucial for regulating intracellular calcium concentration ([Ca2+]i). researcher.lifesci-hub.seresearchgate.netnih.gov The influx of calcium through these channels is a key event in processes such as smooth muscle contraction, which influences blood pressure.

In experimental models, this compound, along with other compounds from Moutan Cortex, demonstrated the ability to suppress the increase in [Ca2+]i induced by potassium chloride (KCl), a known activator of VOCCs. sci-hub.se This blocking effect on L-type VOCCs suggests a mechanism by which this compound could contribute to the anti-hypertensive effects observed with extracts from its plant source. sci-hub.se The calcium antagonistic activity of this compound was a novel finding in this research. researcher.lifesci-hub.seresearchgate.netnih.gov

Potential Modulation of Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP3Rs)

While the primary cardiovascular regulatory effect of this compound appears to be through VOCCs, the broader context of the research from which this was discovered also investigated the role of inositol 1,4,5-trisphosphate receptors (IP3Rs). IP3Rs are another critical component of intracellular calcium signaling, responsible for releasing calcium from intracellular stores.

The study that identified this compound's action on VOCCs also found that other compounds within the same plant extract could block IP3Rs. researcher.lifesci-hub.seresearchgate.netnih.gov However, the results specifically demonstrated that this compound did not have an inhibitory effect on the increase in intracellular calcium when L-VOCCs were open, indicating its specificity for VOCCs over IP3Rs in that experimental setup. sci-hub.se

Other Emerging Pharmacological Activities in Pre-clinical Studies

Beyond its effects on platelets and cardiovascular parameters, preclinical research is beginning to uncover other potential therapeutic applications for this compound.

Anti-aging Effects through Regulation of Oxidative Stress Markers and Extracellular Matrix Components (e.g., MMP-1, PCOL-I)

This compound has shown promise in the context of skin aging. One study found a significant positive correlation between the presence of this compound and the activity of glutathione (B108866) peroxidase (GSH-Px), a key antioxidant enzyme. nih.gov Furthermore, a significant negative correlation was observed between this compound levels and the concentration of malondialdehyde (MDA), a marker of oxidative stress. nih.gov

In terms of the extracellular matrix, which provides structural support to the skin, chronic UV irradiation can lead to an increase in matrix metalloproteinases (MMPs) like MMP-1, which degrades collagen, and a decrease in procollagen (B1174764) type I (PCOL-I) synthesis. nih.gov Research has indicated that this compound may play a role in modulating these components, although direct causality is still being investigated. nih.gov

Table 2: Correlation of this compound with Markers of Oxidative Stress and Skin Aging

| Marker | Correlation with this compound | Implication | Reference |

| Glutathione Peroxidase (GSH-Px) Activity | Significantly Positive | Enhanced antioxidant defense | nih.gov |

| Malondialdehyde (MDA) Content | Significantly Negative | Reduction of oxidative stress | nih.gov |

Role in Reducing Leukocyte Infiltration in Systemic Inflammatory Models

In preclinical models of systemic inflammation, such as acute lung injury (ALI), this compound has been identified as a compound that may contribute to anti-inflammatory effects. One study revealed that this compound, along with other compounds, could treat ALI primarily by reducing the total number of cells and the infiltration of activated polymorphonuclear leukocytes (PMNs) into the lungs. mdpi.comsemanticscholar.org This suggests that this compound may have a role in modulating the inflammatory response by limiting the migration of key immune cells to sites of inflammation. mdpi.comsemanticscholar.orgmdpi.com

Structure Activity Relationships Sar and Derivatization Studies

Correlating Structural Features of Mudanpioside C with Observed Biological Activities

This compound is a monoterpene glycoside distinguished by a "cage-like" pinane (B1207555) skeleton, a glucose moiety, and a benzoyl group. nih.gov The interplay of these structural components is believed to be central to its various pharmacological effects.

One of the most notable activities of this compound is its function as a protein disulfide isomerase (PDI) inhibitor, which contributes to its antithrombotic effects. nih.govacs.org Studies have shown that this compound is a potent inhibitor of PDI, with an IC50 value of 3.22 μM. nih.govacs.org The specific binding to the b'-x domain of PDI highlights the importance of the three-dimensional conformation of the molecule in its inhibitory action. nih.govacs.org While the precise contribution of each structural moiety (pinane skeleton, glucose, benzoyl group) to PDI inhibition is an area for further investigation, the high affinity and specificity suggest a complex interaction dependent on the entire molecular architecture.

Furthermore, this compound, along with other related compounds from Paeonia species, has been identified as a potential tyrosinase inhibitor. tandfonline.com The structure-activity relationship of monoterpenoids from Paeonia lactiflora in anti-allergic activity has also been discussed, indicating that the basic pinane-type skeleton is important for this effect. nii.ac.jp

Computational Approaches for SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in elucidating the structure-activity relationships of this compound at the molecular level. These in silico techniques predict the binding affinity and interaction patterns of a ligand with a target protein, offering insights into its mechanism of action. nrfhh.com

Molecular docking studies have successfully predicted the interaction of this compound with several key protein targets:

Protein Disulfide Isomerase (PDI): Docking simulations have demonstrated that this compound specifically binds to the b'-x domain of PDI. nih.govacs.org These studies identified key amino acid residues, namely K263, D292, and N298, within this domain that interact with the this compound molecule. nih.govacs.org This computational prediction was subsequently validated by experimental methods like site-directed mutagenesis and microscale thermophoresis (MST), which confirmed the binding affinity (Kd = 3.9 μM). nih.govacs.org

SARS-CoV-2 Main Protease (Mpro): In the search for potential antiviral agents, in silico screening of phytocompounds identified mudanpioside as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). researchgate.net Molecular docking studies revealed a strong binding affinity, with a docking score of -8.3 kcal/mol. researchgate.net This suggests that this compound could interact with the active site of the viral protease and potentially inhibit its function, thus curtailing viral replication. researchgate.net Another study also highlighted mudanpioside as having a significant interaction with M-pro protein. nrfhh.com

Loxosceles spider venom Sphingomyelinase D (Smase D): Virtual screening of natural products from Traditional Chinese Medicine identified this compound as a potential inhibitor of Smase D, a key enzyme in Loxosceles spider venom. dcmhi.com.cn It exhibited a strong binding affinity with a docking score of -9.0 kcal/mol. dcmhi.com.cn

These computational analyses provide a valuable framework for understanding how the structural characteristics of this compound govern its interactions with specific biological targets.

Semi-synthetic Modifications and Analog Synthesis for Enhanced Efficacy or Selectivity

Information regarding the semi-synthetic modification or analog synthesis specifically derived from this compound is not extensively available in the reviewed literature. However, the general principle of modifying natural products to enhance their therapeutic properties is a well-established strategy in medicinal chemistry. For related compounds from the Paeonia genus, such as paeonol, various formulations and derivatives have been synthesized to improve properties like water solubility and bioavailability. cir-safety.org

Given the promising biological activities of this compound, particularly its potent and specific inhibition of PDI, it represents a valuable lead compound for the development of novel antithrombotic agents. nih.govacs.org Future research could focus on the targeted modification of its structure to improve its efficacy, selectivity, and pharmacokinetic profile. Potential areas for derivatization could include:

Modification of the Benzoyl Group: Altering the substituents on the aromatic ring could influence binding affinity and specificity for target enzymes.

Alterations to the Glucose Moiety: Changes to the sugar part of the molecule could affect solubility and interactions with the target protein.

Modification of the Pinane Skeleton: While more synthetically challenging, modifications to the core monoterpene structure could lead to novel analogs with unique activity profiles.

Such derivatization studies, guided by computational modeling and a deeper understanding of its SAR, hold the potential to unlock new therapeutic applications for this compound-based compounds.

Pre Clinical Pharmacokinetics and Pharmacodynamics Pk/pd Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed in vivo pharmacokinetic studies exclusively focused on mudanpioside C are limited in publicly available literature. However, its systemic absorption has been confirmed in rats. In a study involving the intravenous administration of XueBiJing injection, a complex herbal preparation containing various monoterpene glycosides, this compound was detected in the plasma of rats, indicating that it enters the systemic circulation.

To infer the likely ADME properties of this compound, data from a structurally similar phenylpropanoid glycoside, angoroside C, can be considered. A study on angoroside C in rats after intragastric and intravenous administration provides valuable insights into the potential pharmacokinetic profile of this class of compounds. The study revealed that angoroside C is absorbed very quickly, with the maximum plasma concentration (Tmax) reached within 15 minutes of oral administration. However, it is also eliminated rapidly, with a half-life (t1/2) of approximately 1.26 hours. researchgate.net

The metabolism of this compound has not been fully elucidated in vivo. However, the study on angoroside C indicated that it can be metabolized to ferulic acid in the body. researchgate.net Given the structural similarities, it is plausible that this compound undergoes similar metabolic transformations. Excretion routes for this compound have not been specifically detailed, but related monoterpene glycosides are known to be eliminated through both urine and bile.

Dose-Response Relationships in Pre-clinical Pharmacological Models

The antithrombotic activity of this compound has been investigated in preclinical models, demonstrating a clear dose-response relationship. In a study utilizing a mouse model of thrombosis, the administration of this compound was found to significantly inhibit thrombosis formation. acs.org This effect was observed to be dose-dependent, indicating that increasing concentrations of the compound lead to a greater therapeutic effect. acs.org

Furthermore, in vitro studies have shown that this compound can dose-dependently suppress collagen-induced platelet aggregation. acs.org This inhibition of platelet function is a key mechanism contributing to its antithrombotic effects. The compound was identified as a potent inhibitor of protein disulfide isomerase (PDI), with an IC50 value of 3.22 μM. acs.org The inhibition of PDI is directly linked to its ability to interfere with platelet activation, adhesion, and spreading. acs.org

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value |

|---|---|

| PDI Inhibition (IC50) | 3.22 μM |

Data sourced from a study on the antithrombotic activities of this compound. acs.org

Tissue Distribution and Bioavailability in Experimental Systems

The study on angoroside C provides more detailed information on tissue distribution following oral administration in rats. Angoroside C was found to be extensively distributed into all main organs, including the liver, heart, spleen, lung, kidney, and brain. researchgate.net The highest concentration was observed in the lung 15 minutes after administration. researchgate.net This wide distribution suggests that the compound can reach various potential sites of action.

The oral bioavailability of this compound has not been experimentally determined. The oral bioavailability of the related compound, angoroside C, was found to be very low, at approximately 2.1%. researchgate.net This low bioavailability is a common characteristic of many glycosidic natural products.

Table 2: Tissue Distribution of Angoroside C in Rats (15 minutes post-oral administration)

| Tissue | Concentration (ng/g) |

|---|---|

| Lung | Highest Concentration |

| Liver | Detected |

| Heart | Detected |

| Spleen | Detected |

| Kidney | Detected |

| Brain | Detected |

This table is based on data for angoroside C, a structurally similar compound, to provide an illustrative example of potential tissue distribution. researchgate.net

In silico (computational) models have also been used to predict the ADME properties of this compound, and these predictions often suggest good pharmacokinetic profiles. However, these computational findings require validation through in vivo experimental studies.

Synergistic and Antagonistic Interactions in Complex Mixtures

Interactions with Other Compounds within Paeonia suffruticosa Extracts

Research into the extracts of Cortex Moutan (the root bark of Paeonia suffruticosa) reveals that its pharmacological effects often arise from multiple components acting on various biological pathways. Mudanpioside C is a key contributor to these effects, often working in concert with other native compounds.

The traditional Chinese medicine formula Liu-Wei-Di-Huang, which includes Cortex Moutan, is known to contain this compound along with other compounds like paeoniflorin (B1679553) and paeonol. sci-hub.se The formula's use in managing conditions like primary hypertension points to the combined action of its various chemical constituents. sci-hub.se

Furthermore, in studies on antithrombotic activity, while this compound was identified as a potent inhibitor of protein disulfide isomerase (PDI), it was found alongside other structurally similar compounds within the extract. nih.gov Although the specific synergistic interactions were not fully detailed, the presence of multiple active compounds suggests a complex mechanism of action for the entire extract. nih.gov The anti-inflammatory and neuroprotective activities of Paeonia suffruticosa are also attributed to a combination of its constituents, including paeoniflorin, paeonol, and various glycosides like this compound. mdpi.comnih.gov

Interactive Table 1: Compounds in Paeonia suffruticosa Extract with Shared Bioactivity

| Compound | Bioactivity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Calcium Antagonism | Blocks voltage-operated Ca²⁺ channels (VOCCs) | researchgate.net, sci-hub.se |

| Paeoniflorin | Calcium Antagonism | Blocks voltage-operated Ca²⁺ channels (VOCCs) | researchgate.net, sci-hub.se, tandfonline.com |

| Benzoylpaeoniflorin | Calcium Antagonism | Blocks voltage-operated Ca²⁺ channels (VOCCs) | researchgate.net, sci-hub.se |

| Paeonol | Calcium Antagonism | Blocks voltage-operated Ca²⁺ channels (VOCCs) | researchgate.net, sci-hub.se |

| 1,2,3,4,6-O-pentagalloylglucose | Calcium Antagonism | Blocks inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) | researchgate.net |

Potential Combinatorial Effects with Other Bioactive Molecules in Pre-clinical Settings

The potential of this compound in combination therapies extends beyond its native extract. Pre-clinical research explores how it might interact with bioactive molecules from other sources to achieve enhanced therapeutic outcomes.

A key pre-clinical study investigated the synergistic effects of a traditional herb pair: Salvia miltiorrhiza (Danshen) and Cortex Moutan (Paeonia suffruticosa). nih.gov This combination is historically used for its blood-flow enhancing properties in cardiovascular and cerebrovascular diseases. nih.gov Using UPLC-Q-TOF-MS/MS analysis, this compound was identified as a principal component from the Cortex Moutan portion of the herb pair. nih.gov

Another area of investigation involves paeoniflorin derivatives, which are structurally related to this compound. In a study on bone health, a derivative named 4-O-methyl-moudanpioside C, isolated from Paeonia lactiflora, showed significant activity in promoting osteoblastic differentiation. ijpsonline.comijpsonline.com This compound, along with other paeoniflorin derivatives like 4-O-methylbenzoyloxypaeoniflorin, demonstrated the most potent effects among the isolated substances, suggesting a potential for combinatorial use in promoting bone formation. ijpsonline.comijpsonline.com

Interactive Table 2: Pre-clinical Combinatorial Effects Involving this compound

| Combination | Pre-clinical Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Salvia miltiorrhiza & Paeonia suffruticosa (containing this compound) | Ischemic Stroke (Rat Model) | Neuroprotection, modulation of inflammation, angiogenesis, and apoptosis. | Synergistic action on the VEGFA/PI3K/AKT signaling pathway. | nih.gov |

| Paeoniflorin Derivatives (including 4-O-methyl-moudanpioside C) | MC3T3-E1 pre-osteoblastic cells | Increased osteoblastic differentiation. | Promotion of bone formation. | ijpsonline.com, ijpsonline.com |

Future Directions in Mudanpioside C Research

Elucidation of Unexplored Cellular and Molecular Targets

While progress has been made, the full spectrum of mudanpioside C's interactions within the cell remains partially uncharted. Its known anti-inflammatory and antioxidant activities suggest a broader range of targets beyond what has been confirmed to date. biosynth.com

A significant breakthrough identified Protein Disulfide Isomerase (PDI) as a direct molecular target of this compound. frontiersin.orgmoleculardevices.com Studies have shown it to be an effective PDI inhibitor, binding specifically to the b'-x domain of the protein, which accounts for its antithrombotic effects by preventing platelet aggregation. frontiersin.orgnih.gov

Furthermore, research has identified this compound as a potential inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov While this provides a basis for its anti-inflammatory effects, the precise upstream and downstream molecular interactions require deeper investigation. Future studies should aim to:

Identify the specific kinases or signaling intermediates within the NF-κB pathway that are directly modulated by this compound.

Explore its effects on other major inflammatory pathways, such as the MAPK and JAK/STAT signaling cascades, to determine the specificity and breadth of its anti-inflammatory action.

The antioxidant properties of this compound are also an area ripe for exploration. Correlational studies have linked the presence of this compound with increased activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and enhanced collagen synthesis. huborganoids.nl However, the direct molecular initiators of these effects are unknown. Future research should focus on whether this compound directly scavenges reactive oxygen species (ROS) or if it modulates key transcription factors involved in the antioxidant response, such as Nrf2.

| Known/Potential Target | Associated Activity | Status | Future Research Focus |

|---|---|---|---|

| Protein Disulfide Isomerase (PDI) | Antithrombotic | Confirmed frontiersin.orgmoleculardevices.com | Investigate interactions with other PDI family members. |

| Nuclear Factor-κB (NF-κB) Pathway | Anti-inflammatory | Confirmed Inhibitor nih.gov | Elucidate the exact binding site and downstream consequences. |

| Antioxidant Response Elements (e.g., Nrf2 pathway) | Antioxidant | Unconfirmed | Determine direct or indirect modulation of key antioxidant transcription factors. |

| Glutathione Peroxidase (GSH-Px) | Antioxidant | Correlated huborganoids.nl | Verify direct enzymatic modulation or upstream regulation. |

Development and Application of Advanced Pre-clinical Models for Efficacy Validation

To date, the efficacy of this compound has been evaluated using conventional cell culture and animal models, such as mouse models of thrombosis. frontiersin.orgmoleculardevices.com While valuable, these models have limitations in predicting human responses. nih.gov The validation of this compound's therapeutic potential necessitates the use of more sophisticated and human-relevant pre-clinical models.

For its antithrombotic activity, advanced models include:

Thrombosis-on-a-Chip: These microfluidic devices can recapitulate the complex microenvironment of human blood vessels, including physiological shear forces and an endothelial lining. nih.govdrugtargetreview.comahajournals.org Using a "vessel-chip" perfused with human blood would allow for a more accurate assessment of this compound's effect on platelet aggregation and clot formation in a human-centric system. nih.govemulatebio.com

Humanized Mouse Models: Genetically modified mouse models, such as those expressing human von Willebrand Factor, can support thrombosis mediated by infused human platelets. nih.govnih.gov These models offer a unique in vivo platform to test the efficacy of PDI inhibitors like this compound on human platelet function, bridging the gap between traditional animal studies and clinical trials.

For its anti-inflammatory effects, particularly in the context of gut health, advanced models include:

Intestinal Organoids: These three-dimensional structures are grown from patient-derived stem cells and self-organize to mimic the architecture and function of the intestinal epithelium. frontiersin.orgmoleculardevices.comnih.gov Inducing an inflammatory state in these organoids using cytokines like TNF-α and IL-1β provides a powerful in vitro platform to test the ability of this compound to restore barrier function and quell inflammatory signaling in human-derived tissue. moleculardevices.comhuborganoids.nlacs.org

Strategies for Sustainable Sourcing and Production of this compound

This compound is naturally derived from the root bark of several peony species, including Paeonia suffruticosa, Paeonia lactiflora, and Paeonia ostii. frontiersin.orgnih.govfrontiersin.org Reliance on agricultural harvesting presents challenges related to sustainability, geographical and seasonal variability in compound yield, and the long cultivation time of peony plants. researchgate.netmdpi.com To ensure a stable and scalable supply for research and potential commercialization, alternative production strategies are essential.

Future research should focus on two primary avenues:

Plant Cell Culture: Establishing cell suspension or hairy root cultures of high-yielding Paeonia species could provide a controlled, year-round source of this compound, independent of environmental factors. While tissue culture of Paeonia suffruticosa has been explored, optimizing these systems specifically for the production of monoterpene glycosides is a critical next step. researchgate.net

Metabolic Engineering and Synthetic Biology: The biosynthetic pathway of monoterpene glycosides, including paeoniflorin (B1679553) (a structural relative of this compound), is beginning to be unraveled in Paeonia species. nih.govfrontiersin.org Key enzyme classes such as terpene synthases (TPSs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) have been identified as crucial for their formation. researchgate.net Future work could involve expressing these biosynthetic genes in a microbial host like Saccharomyces cerevisiae or Escherichia coli. This synthetic biology approach could enable large-scale, cost-effective, and sustainable production of this compound.

| Strategy | Description | Advantages | Research Focus |

|---|---|---|---|

| Optimized Agricultural Sourcing | Selection of high-yield Paeonia cultivars and optimization of cultivation/harvesting times. | Utilizes existing infrastructure. | Quantify this compound content across species and growth conditions. frontiersin.org |

| Plant Cell/Tissue Culture | In vitro cultivation of Paeonia cells or tissues in bioreactors. researchgate.net | Controlled, consistent, and scalable production. | Optimize culture media and conditions to maximize this compound yield. |

| Metabolic Engineering | Transferring the this compound biosynthetic pathway into a microbial host. | Highly scalable, sustainable, and cost-effective. | Complete elucidation of the biosynthetic pathway and functional expression of all necessary enzymes. researchgate.netfrontiersin.org |

Innovative Drug Discovery and Development Pathways Based on this compound Lead Structure

The unique structure and confirmed biological activity of this compound make it an excellent lead compound for further drug discovery efforts. frontiersin.orgx-mol.net The goal of these pathways is to develop novel analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound scaffold is essential to understand which parts of the molecule are critical for its activity. For example, altering the benzoyl and hydroxyl groups could reveal their importance for binding to targets like PDI and components of the NF-κB pathway. nrfhh.com

Fragment-Based and Structure-Based Design: If the high-resolution crystal structure of this compound bound to its targets (like PDI) is obtained, structure-based design can be employed to rationally design more potent inhibitors. Alternatively, fragment-based approaches, such as "fragment growing" or "linking," can use parts of the this compound structure as a starting point to build new molecules with optimized interactions within the target's binding site. lifechemicals.com

Structural Simplification: The complex structure of this compound may present challenges for chemical synthesis. A structural simplification strategy, which aims to retain the core pharmacophore while removing non-essential structural complexities, could lead to derivatives that are easier to synthesize and possess better drug-like properties. nih.gov This could involve creating a simplified pinane-type monoterpene core that maintains the key interactions of the original molecule.

These medicinal chemistry approaches, combined with computational modeling and high-throughput screening, will accelerate the optimization of this compound from a promising natural product into a potential clinical candidate. nih.gov

Q & A

Q. What methodologies are employed for the structural characterization of mudanpioside C?

To confirm the structure of this compound, researchers use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon signals to elucidate the skeletal framework.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 480.468 for C₂₅H₂₀O) .

- UV Spectroscopy : Identifies conjugated systems (e.g., λₘₐₓ 230 nm in methanol) .

- X-ray Crystallography : Resolves absolute configuration if crystalline samples are obtainable.

Q. How is this compound isolated from Paeonia suffruticosa?

Isolation typically involves:

- Extraction : Use of polar solvents (e.g., methanol/water) to solubilize glycosides.

- Chromatographic Separation :

- HPLC Optimization : Adjust parameters like column type (C18), mobile phase (acetonitrile/water gradients), and flow rate to achieve baseline separation. This compound shows distinct retention times and signal intensity ratios compared to analogs like mudanpioside J (see chromatographic profiles in ) .

- Preparative TLC : For small-scale purification.

Q. What are the primary pharmacological targets explored for this compound?

Initial screening often focuses on:

- Anti-inflammatory Assays : Inhibition of COX-2 or NF-κB pathways in cell models (e.g., RAW 264.7 macrophages).

- Antioxidant Activity : DPPH radical scavenging assays.

- Dose-Response Curves : Establish EC₅₀ values using serial dilutions (e.g., 0.1–100 µM).

Advanced Research Questions

Q. How can researchers design a PICOT-based study to evaluate this compound’s efficacy in inflammatory bowel disease (IBD)?

Apply the PICOT framework :

- P (Population) : Rodent models (e.g., DSS-induced colitis in mice).

- I (Intervention) : Oral administration of this compound (e.g., 10–50 mg/kg/day).

- C (Comparison) : Standard therapies (e.g., mesalamine) or placebo.

- O (Outcome) : Histopathological scoring, cytokine levels (IL-6, TNF-α).

- T (Time) : 7–14 days post-intervention. Include controls for gut microbiota variability and compound bioavailability .

Q. How should contradictory data on this compound’s bioactivity be resolved?

Follow a systematic approach:

- Literature Review : Compare studies for methodological differences (e.g., cell lines, dosage, exposure time). For example, discrepancies in anti-inflammatory IC₅₀ values may arise from using primary cells vs. immortalized lines .

- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays to rule out cytotoxicity confounding results).

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies optimize chromatographic resolution of this compound from co-occurring analogs?

Key considerations:

- Column Chemistry : Use phenyl-hexyl columns for better separation of glycosides.

- Gradient Elution : Optimize acetonitrile/water ratios to distinguish this compound (retention time ~15 min) from paeonoside B and mudanpioside J (see for relative signal intensities) .

- Detector Sensitivity : Employ UV-Vis at 230 nm or MS/MS for low-abundance compounds.

Q. How can mechanistic studies differentiate this compound’s mode of action from structurally similar compounds?

- Knockdown/Overexpression Models : Silence putative targets (e.g., Nrf2) in cell lines to assess pathway specificity.

- Molecular Docking : Compare binding affinities of this compound vs. analogs to enzymes like 5-lipoxygenase.

- Metabolomic Profiling : Track downstream metabolites (e.g., arachidonic acid derivatives) using LC-MS .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response in GraphPad Prism).

- ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., control, low-dose, high-dose).

- Error Bars : Report ±SEM for biological replicates (n ≥ 3) .

Q. How to validate the purity of isolated this compound for in vivo studies?

- HPLC-PDA : Ensure >95% purity by integrating peak areas at λₘₐₓ.

- Residual Solvent Testing : Use GC-MS to confirm absence of toxic solvents (e.g., hexane).

- Stability Assays : Monitor degradation under storage conditions (-80°C vs. 4°C) .

Data Interpretation and Reporting

Q. How should researchers address non-reproducible results in this compound studies?

- Detailed Metadata : Document batch-to-batch variability in plant material (e.g., harvest season, geographic origin).

- Positive Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays).

- Open Data Sharing : Deposit raw chromatograms and spectra in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.